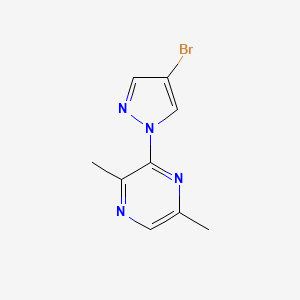
3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine (herein referred to as 4-bromo-pyrazine) is a heterocyclic aromatic compound that has been studied for its potential applications in the scientific research field. Its unique chemical structure, with a pyrazine ring and a bromo substituent, makes it a valuable compound for a variety of research studies.
Applications De Recherche Scientifique
Anticancer Activity
Research has explored the anticancer properties of compounds based on pyrazole structures. Metwally, Abdelrazek, and Eldaly (2016) synthesized new heterocyclic compounds, including derivatives of 1-cyanoacetyl-3,5-dimethylpyrazole, demonstrating potential anticancer activities (Metwally, Abdelrazek, & Eldaly, 2016).
Synthesis of Novel Derivatives
Martins et al. (2013) explored brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives. This research highlights the versatility of pyrazole-based compounds in chemical synthesis (Martins et al., 2013). Additionally, Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, showcasing their application in creating new antimicrobial agents (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).
Bioactive Compounds
Yuvaraj et al. (2014) reported on the synthesis of bioactive pyrazolothiazoles, emphasizing their potential in developing anti-inflammatory agents (Yuvaraj, Mendon, Almeida, Dhiman, & Girish, 2014).
Versatile Precursors in Synthesis
Salem et al. (2016) described the use of 2-bromo-1-(1H-pyrazol-4-yl)ethanone as a precursor for creating various novel compounds, demonstrating the flexibility of pyrazole derivatives in chemical synthesis (Salem, Darweesh, Farag, & Elwahy, 2016).
Antimicrobial and Antifungal Properties
Zaki, Sayed, and Elroby (2016) synthesized pyrazole derivatives and evaluated their antimicrobial and antifungal activities, highlighting their potential in creating new therapeutic agents (Zaki, Sayed, & Elroby, 2016).
Propriétés
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2,5-dimethylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-6-3-11-7(2)9(13-6)14-5-8(10)4-12-14/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFHLIKOHGCSLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2C=C(C=N2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


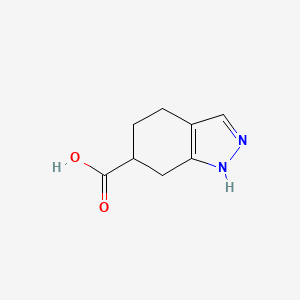
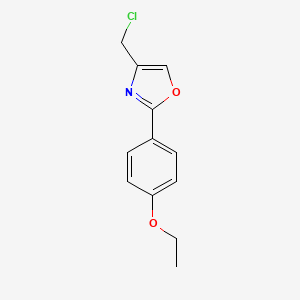
![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)



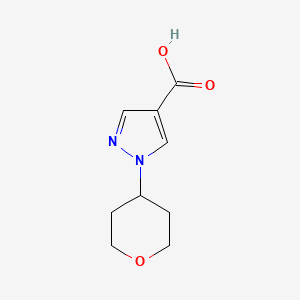
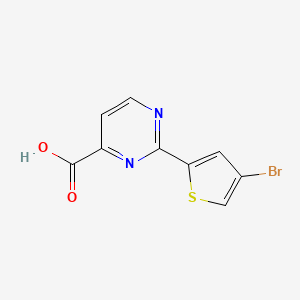
![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)

![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)